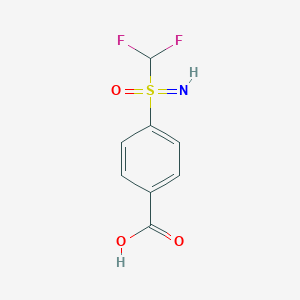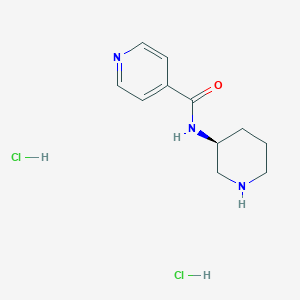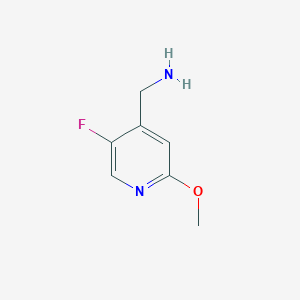![molecular formula C14H21BrN2O2 B2864322 Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate CAS No. 2004615-73-8](/img/structure/B2864322.png)
Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate is a chemical compound with the CAS Number: 2004615-73-8 . It has a molecular weight of 329.24 . It is in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.24 . It is a powder in physical form . The storage temperature for this compound is 4°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Protective Group Strategies
Boc-Protected Amines via Curtius Rearrangement : A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate, which undergoes Curtius rearrangement. This process, facilitated by tetrabutylammonium bromide and zinc(II) triflate, leads to the formation of desired tert-butyl carbamates, including malonate derivatives for protected amino acids production, under mild conditions (Lebel & Leogane, 2005).
Metalation and Alkylation of Aminosilanes : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrate the ability for metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles. This process is pivotal for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Chemoselective Transformation via Silyl Carbamates : The transformation of common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) and its subsequent reactions demonstrate a chemoselective approach to synthesize N-ester type compounds. This highlights a novel path for converting N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).
Catalysis and Enantioselective Synthesis
Catalytic N-tert-Butoxycarbonylation : Indium(III) bromide and chloride catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, leading to various N-tert-butyl-carbamates. This method is notable for its chemoselectivity and efficiency in synthesizing chiral amines and derivatives of α-amino acids and β-amino alcohols without competitive side reactions (Chankeshwara & Chakraborti, 2006).
Enantioselective Synthesis of β-Alanine Derivatives : A strategy for preparing enantioselectively 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This synthesis pathway utilizes tert-butyl bromoacetate and highlights a method for introducing nitrogen through the Curtius reaction, contributing to the field of asymmetric synthesis (Arvanitis et al., 1998).
Environmental Applications
Atmospheric CO2 Fixation : A process for atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group, employs tert-butyl hypoiodite (t-BuOI) under mild conditions. This method highlights an efficient approach to capturing atmospheric CO2, showcasing an application in environmental chemistry (Takeda et al., 2012).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPHLOALKUUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

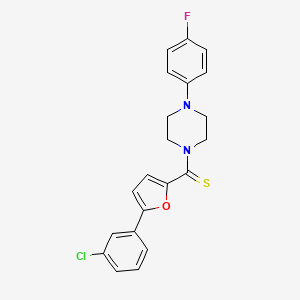

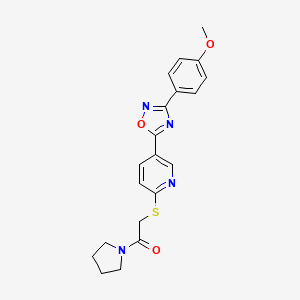
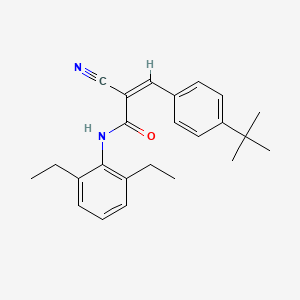
![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)
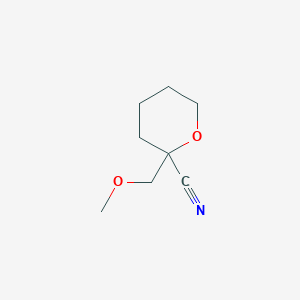
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)
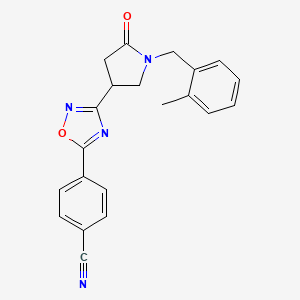
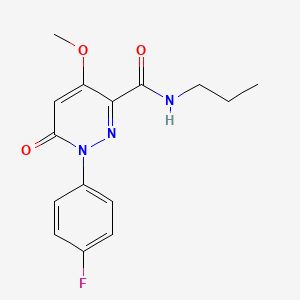
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
